molecular formula C13H19NO2 B13361538 (1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol

(1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol

Katalognummer: B13361538
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: BZUBLJIRYOIHAJ-CHWSQXEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentanol core substituted with a methoxy-methylphenylamino group, which may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. Reaction conditions typically include:

    Solvent: Common solvents such as ethanol or methanol.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Chiral catalysts or reducing agents like borane complexes.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol: Lacks the methyl group on the phenyl ring.

    (1R,2R)-2-((4-Methylphenyl)amino)cyclopentan-1-ol: Lacks the methoxy group on the phenyl ring.

    (1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclohexan-1-ol: Features a cyclohexanol core instead of cyclopentanol.

Uniqueness

The presence of both methoxy and methyl groups on the phenyl ring, along with the chiral cyclopentanol core, imparts unique chemical and biological properties to (1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol. These structural features may enhance its binding affinity and selectivity for specific molecular targets.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

(1R,2R)-2-(4-methoxy-2-methylanilino)cyclopentan-1-ol

InChI

InChI=1S/C13H19NO2/c1-9-8-10(16-2)6-7-11(9)14-12-4-3-5-13(12)15/h6-8,12-15H,3-5H2,1-2H3/t12-,13-/m1/s1

InChI-Schlüssel

BZUBLJIRYOIHAJ-CHWSQXEVSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)OC)N[C@@H]2CCC[C@H]2O

Kanonische SMILES

CC1=C(C=CC(=C1)OC)NC2CCCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.